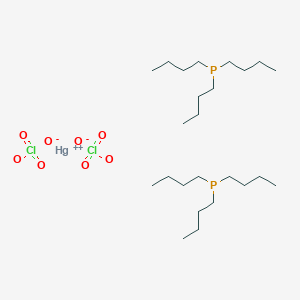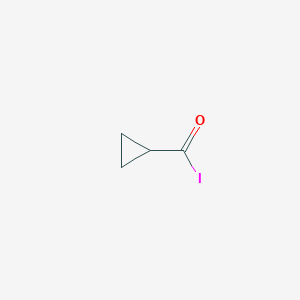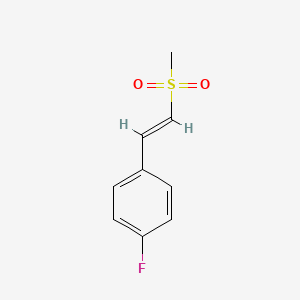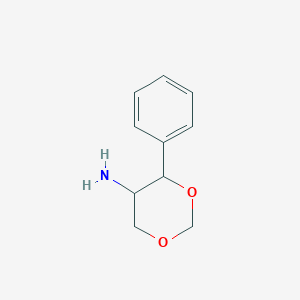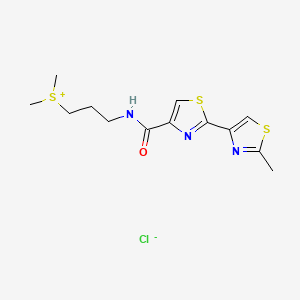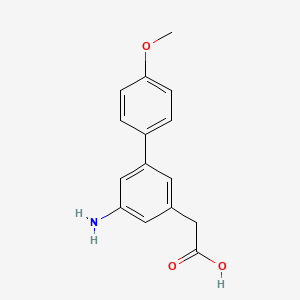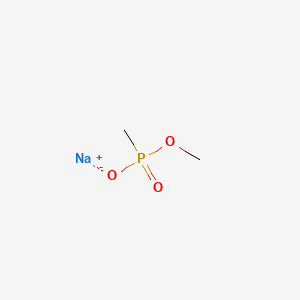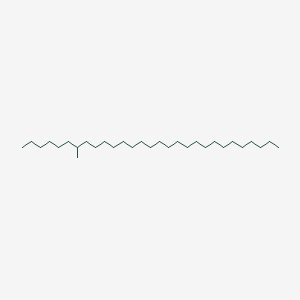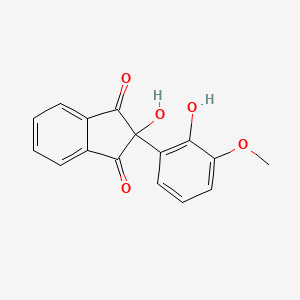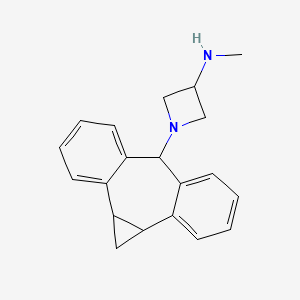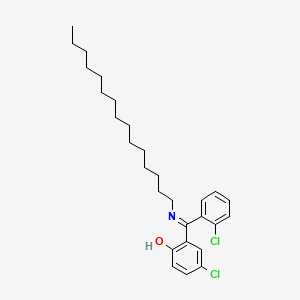
5-Nitrononane-2,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nitrononane-2,8-dione is a prochiral diketone compound with significant relevance in stereochemistry and natural product synthesis . Its unique structure makes it an interesting subject for various chemical reactions and applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitrononane-2,8-dione typically involves the reduction of nitroalkenes or the oxidation of corresponding alcohols . One common method is the stereoselective reduction using alcohol dehydrogenases, such as the ®-selective alcohol dehydrogenase from Lactobacillus brevis . The reaction conditions often include the use of NADPH as a cofactor for the reduction process .
Industrial Production Methods
In industrial settings, continuous flow biocatalysis is employed for the production of this compound . This method enhances mass transfer and resource-efficient synthesis, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
5-Nitrononane-2,8-dione undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form hydroxyketones and diols.
Oxidation: Oxidation reactions can convert the diketone to corresponding carboxylic acids.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Reduction: Common reagents include alcohol dehydrogenases and NADPH.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used for oxidation.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed
Hydroxyketones: Formed through reduction reactions.
Diols: Further reduction of hydroxyketones leads to the formation of diols.
Carboxylic Acids: Formed through oxidation reactions.
Wissenschaftliche Forschungsanwendungen
5-Nitrononane-2,8-dione has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Nitrononane-2,8-dione involves its reduction by specific enzymes such as alcohol dehydrogenases . The enzymes catalyze the transfer of hydride ions from NADPH to the carbonyl groups of the diketone, resulting in the formation of hydroxyketones and diols . The molecular targets include the carbonyl groups of the diketone, and the pathways involve the regeneration of NADPH through coupled enzymatic reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Nitrooctane-2,7-dione: Similar structure but with a shorter carbon chain.
5-Nitrodecane-2,9-dione: Similar structure but with a longer carbon chain.
Uniqueness
5-Nitrononane-2,8-dione is unique due to its specific carbon chain length and the position of the nitro and carbonyl groups, which make it an ideal substrate for studying stereoselective reduction reactions . Its ability to form multiple diastereomers through sequential reduction steps further highlights its uniqueness .
Eigenschaften
CAS-Nummer |
78735-42-9 |
|---|---|
Molekularformel |
C9H15NO4 |
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
5-nitrononane-2,8-dione |
InChI |
InChI=1S/C9H15NO4/c1-7(11)3-5-9(10(13)14)6-4-8(2)12/h9H,3-6H2,1-2H3 |
InChI-Schlüssel |
DPTOJTZVUDTPEW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CCC(CCC(=O)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



